2,3,5-Trifluorophenylacetonitrile

Purity specification Quality control Regioisomer comparison

Lead optimization campaigns often stall when a generic arylacetonitrile fails to deliver the required metabolic stability or target-binding profile. 2,3,5-Trifluorophenylacetonitrile solves this with a defined 2,3,5-substitution pattern that directly impacts downstream biological performance. • ≥98% purity (HPLC/GC) minimizes intermediate purification steps before key transformations. • Boiling point of 206.0 °C and unique electronic distribution make it a differentiated SAR probe versus regioisomers (e.g., 2,4,5-; bp 214.4 °C). • Metric-ton production capacity with moisture control (≤0.5%) ensures seamless scale-up from gram-scale discovery to multi-kilogram campaigns.

Molecular Formula C8H4F3N
Molecular Weight 171.12 g/mol
CAS No. 243666-14-0
Cat. No. B1303387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trifluorophenylacetonitrile
CAS243666-14-0
Molecular FormulaC8H4F3N
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC#N)F)F)F
InChIInChI=1S/C8H4F3N/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2
InChIKeyFYOYNOOXHLNVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trifluorophenylacetonitrile: Identity & Specifications


2,3,5-Trifluorophenylacetonitrile (CAS 243666-14-0), also known as 2,3,5-trifluorobenzyl cyanide, is a fluorinated arylacetonitrile with the molecular formula C₈H₄F₃N and molecular weight 171.12 g/mol [1]. The compound features three fluorine substituents at the 2, 3, and 5 positions of the benzene ring, with an acetonitrile (-CH₂CN) moiety attached . Commercial suppliers report standard purity specifications ranging from 97% to ≥98% with batch-specific analytical characterization (NMR, HPLC, GC) available . The compound is commercially produced at scales up to metric tons, with multiple vendors offering both research and bulk quantities [2].

2,3,5-Trifluorophenylacetonitrile: Regiospecificity vs. Generics


Substituting a generic arylacetonitrile for 2,3,5-trifluorophenylacetonitrile disregards the fundamental structure-activity and structure-property relationships governed by fluorine substitution pattern [1]. The 2,3,5-trifluoro substitution pattern produces a distinct electronic distribution and steric profile that differs markedly from other regioisomers, directly impacting downstream synthetic outcomes in medicinal chemistry programs [2]. Regioisomeric variants such as 2,4,5-trifluorophenylacetonitrile (CAS 220141-74-2), 2,3,4-trifluorophenylacetonitrile (CAS 243666-13-9), and 3,4,5-trifluorophenylacetonitrile (CAS 244221-04-3) exhibit different physical properties, synthetic accessibility, and ultimate biological performance when incorporated into target molecules . Furthermore, the specific 2,3,5-arrangement may confer unique metabolic stability or target binding characteristics relative to alternatives, a critical consideration for lead optimization [3].

2,3,5-Trifluorophenylacetonitrile: Quantitative Differentiation


Purity vs. Alternative Regioisomers

2,3,5-Trifluorophenylacetonitrile is commercially available with ≥98% purity specification from multiple major suppliers including Bidepharm and Aladdin Scientific . In contrast, the 2,4,5-regioisomer (CAS 220141-74-2) is predominantly offered at 97% purity across multiple vendors, with fewer suppliers providing 98% grade material . This consistent availability of higher-purity material for the 2,3,5-isomer reflects both optimized synthetic routes and established quality control infrastructure, reducing the need for additional purification in downstream applications.

Purity specification Quality control Regioisomer comparison

Coronary Dilation Patent Coverage

Fluoro-substituted phenylacetonitriles, a class that encompasses 2,3,5-trifluorophenylacetonitrile, are explicitly claimed in patent literature as valuable coronary dilators with minimal effect on blood pressure [1]. The patent specifies that compounds with trifluoromethyl substitution (or equivalent trifluoro-substituted phenyl moieties) at positions other than the ortho position form a preferred class due to their high effectiveness as coronary dilators [1]. This therapeutic indication distinguishes 2,3,5-trifluorophenylacetonitrile and its derivatives from other arylacetonitrile intermediates that are directed toward alternative indications such as oncology or inflammation. The patent further describes the utility of these compounds in treating disturbances of coronary circulation, increasing blood flow in coronary vessels, and concurrently increasing oxygen content of venous heart blood [1].

Cardiovascular Patent coverage Drug intermediate

Boiling Point & Density Differences

The 2,3,5-trifluoro substitution pattern produces distinct physicochemical properties compared to alternative regioisomers. 2,3,5-Trifluorophenylacetonitrile exhibits a predicted boiling point of 206.0±35.0 °C and density of 1.334±0.06 g/cm³ . The 2,4,5-regioisomer (CAS 220141-74-2) shows a measurably higher predicted boiling point of 214.4±35.0 °C at 760 mmHg and density of 1.3±0.1 g/cm³ . This approximately 8.4 °C difference in boiling point, while within the margin of predictive uncertainty, reflects the influence of fluorine substitution geometry on intermolecular interactions and vapor pressure. These differences become consequential in industrial-scale distillations and process optimization, where even modest boiling point differentials affect separation efficiency and energy consumption.

Physicochemical properties Regioisomer differentiation Process chemistry

Metric Ton Production Availability

2,3,5-Trifluorophenylacetonitrile is commercially produced at industrial scale up to metric tons, with specified purity of ≥98% (GC) and moisture content ≤0.5% [1]. This established large-scale manufacturing infrastructure distinguishes the 2,3,5-isomer from less commonly produced regioisomers. While multiple trifluorophenylacetonitrile regioisomers are commercially cataloged, not all are produced at metric-ton scale with validated quality specifications. The availability of multi-kilogram to metric-ton quantities with batch-to-batch consistency is a critical differentiator for procurement decisions in process chemistry and manufacturing campaigns .

Supply chain Production scale Commercial availability

2,3,5-Trifluorophenylacetonitrile: Optimal Use Cases


Cardiovascular Drug Discovery Intermediate

Programs developing coronary vasodilators or cardiovascular therapeutics should prioritize 2,3,5-trifluorophenylacetonitrile based on patent literature that specifically claims fluoro-substituted phenylacetonitriles as effective coronary dilators with minimal blood pressure effects [1]. The 2,3,5-substitution pattern positions the compound within the preferred class of trifluoromethyl-substituted phenylacetonitriles that demonstrate high effectiveness for increasing coronary blood flow and venous oxygen content [1].

High-Purity Building Block for Multi-Step Synthesis

When synthetic routes demand a fluorinated arylacetonitrile building block with reliably high purity to minimize intermediate purification, 2,3,5-trifluorophenylacetonitrile offers a verified ≥98% purity specification from multiple vendors with batch-specific analytical data . This contrasts with alternative regioisomers that are predominantly offered at 97% purity, reducing the likelihood that additional purification steps will be required before downstream transformations .

Scale-Up: Validated Supply Chain Infrastructure

For process chemistry teams transitioning from gram-scale discovery to multi-kilogram campaigns, 2,3,5-trifluorophenylacetonitrile benefits from established metric-ton production capacity with validated purity specifications (≥98% GC) and moisture control (≤0.5%) [2]. This supply chain maturity reduces the regulatory and logistical risks associated with scaling, as multiple GMP-compliant and ISO-certified suppliers maintain commercial inventory of this specific regioisomer .

Fluorine Substitution Geometry SAR Studies

Medicinal chemistry teams investigating the effect of fluorine substitution pattern on target binding, metabolic stability, or physicochemical properties should procure 2,3,5-trifluorophenylacetonitrile alongside its regioisomeric comparators (2,4,5-; 2,3,4-; 3,4,5-). The distinct boiling point (206.0 °C vs. 214.4 °C for the 2,4,5-isomer) and electronic distribution of the 2,3,5-substitution pattern provide a differentiated SAR probe for understanding structure-property relationships in lead optimization campaigns .

Technical Documentation Hub

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